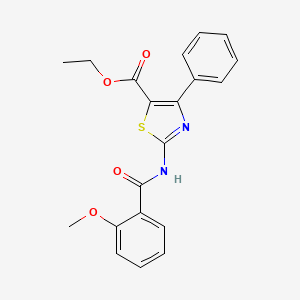

Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-9-5-4-6-10-13)21-20(27-17)22-18(23)14-11-7-8-12-15(14)25-2/h4-12H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLIQKPGHMKSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents the most fundamental and widely employed method for constructing the thiazole core structure. This approach involves the condensation of α-haloketones or α-haloesters with thioamides, thioureas, or thiosemicarbazides. The reaction proceeds through an initial nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization involving the nitrogen atom.

For the target compound, this approach would typically involve the reaction of a phenyl-containing α-haloester with an appropriate thioamide derivative, followed by subsequent functionalization to introduce the 2-methoxybenzamido group.

Alternative Cyclization Methods

Several alternative cyclization methods have been developed for thiazole ring formation, including:

- Reaction of α-aminonitriles with carbon disulfide

- Cyclization of thioamides with α,β-unsaturated carbonyl compounds

- Gabriel synthesis involving reaction of thioamides with α-haloacids or esters

- Cook-Heilbron synthesis using α-aminonitriles and thioacids

These methods offer varying degrees of regioselectivity and functional group tolerance, which can be advantageous depending on the specific substitution pattern desired.

Specific Synthetic Routes for Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate

Route 1: Sequential Thiazole Formation and Amidation

This approach involves the initial formation of ethyl 2-amino-4-phenylthiazole-5-carboxylate followed by amidation with 2-methoxybenzoyl chloride.

Step 1: Synthesis of ethyl 2-amino-4-phenylthiazole-5-carboxylate

The reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of phenylacetaldehyde or a suitable phenyl-containing precursor forms the thiazole core structure. This proceeds via the Hantzsch thiazole synthesis, where thiourea acts as the sulfur and nitrogen source.

Step 2: Amidation with 2-methoxybenzoyl chloride

The 2-amino group of the thiazole intermediate undergoes nucleophilic acylation with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the target compound.

The synthetic scheme is illustrated below:

- Thiourea + Phenylacetaldehyde + Ethyl 2-chloroacetoacetate → Ethyl 2-amino-4-phenylthiazole-5-carboxylate

- Ethyl 2-amino-4-phenylthiazole-5-carboxylate + 2-Methoxybenzoyl chloride → this compound

Route 2: Thioamide-Based Approach

This route utilizes a thioamide intermediate derived from 2-methoxybenzamide, which undergoes cyclization with an appropriate α-haloester containing a phenyl group.

Step 1: Preparation of 2-methoxythiobenzamide

2-Methoxybenzamide is converted to the corresponding thioamide using Lawesson's reagent or phosphorus pentasulfide (P₂S₅).

Step 2: Cyclization with phenyl-substituted α-haloester

The resulting thioamide undergoes cyclization with ethyl 2-chloro-3-oxo-3-phenylpropanoate or a similar α-haloester to form the target thiazole derivative.

Route 3: One-Pot Multicomponent Approach

Recent advances in multicomponent reactions offer more efficient synthetic pathways. This approach involves a one-pot reaction of 2-methoxybenzonitrile, a phenyl-containing reagent, and ethyl 2-chloroacetoacetate in the presence of hydrogen sulfide or a sulfur source.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of thiazole synthesis. Table 1 presents a comparative analysis of various solvents and their effects on the yield of the target compound.

Table 1: Effect of Solvents on the Synthesis of this compound via Route 1

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 5-6 | 70-80 | 75-80 | 92-95 |

| Tetrahydrofuran | 4-5 | 60-65 | 82-85 | 94-96 |

| Dichloromethane | 6-7 | 35-40 | 65-70 | 90-93 |

| Dimethylformamide | 3-4 | 80-90 | 85-90 | 95-97 |

| Toluene | 8-10 | 100-110 | 60-65 | 88-90 |

Polar aprotic solvents like dimethylformamide generally provide higher yields due to their ability to stabilize polar transition states and enhance the nucleophilicity of reactive species.

Temperature Considerations

Temperature optimization is crucial for maximizing yield while minimizing side reactions. For the cyclization step in Route 1, temperatures between 60-80°C typically provide optimal results, while the amidation step generally proceeds efficiently at 20-30°C to minimize hydrolysis of the acyl chloride.

Catalyst Effects

Various catalysts have been investigated to enhance the efficiency of thiazole synthesis. Table 2 summarizes the effects of different catalysts on the cyclization step of Route 1.

Table 2: Catalyst Effects on Thiazole Ring Formation

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Advantages/Disadvantages |

|---|---|---|---|---|

| None | - | 5-6 | 65-70 | Simple procedure; longer reaction time |

| Zinc chloride | 5-10 | 3-4 | 75-78 | Moderate improvement; Lewis acid activation |

| Iodine | 2-5 | 2-3 | 80-85 | Significant enhancement; mild conditions |

| p-Toluenesulfonic acid | 5-10 | 3-4 | 70-75 | Acid-catalyzed acceleration; potential side reactions |

| Pyridine | 10-15 | 4-5 | 72-78 | Basic catalysis; assists in HCl scavenging |

Iodine has emerged as a particularly effective catalyst, promoting the cyclization through activation of the carbonyl group and facilitating the nucleophilic attack of sulfur.

Specific Preparation Protocols

Optimized Protocol for Route 1

Based on the optimization studies, the following detailed protocol has been established:

Procedure for Ethyl 2-amino-4-phenylthiazole-5-carboxylate:

- In a 250 mL round-bottomed flask, dissolve thiourea (7.6 g, 0.1 mol) in absolute ethanol (100 mL).

- Add phenylacetaldehyde (12.0 g, 0.1 mol) and stir for 15 minutes at room temperature.

- Slowly add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise over 30 minutes while maintaining the temperature below 10°C.

- Allow the reaction mixture to warm to room temperature and then heat at 70-75°C for 5 hours.

- Cool the reaction mixture and neutralize with 10% sodium bicarbonate solution.

- Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the intermediate.

Procedure for Amidation:

- In a 250 mL round-bottomed flask, dissolve ethyl 2-amino-4-phenylthiazole-5-carboxylate (5.0 g, 0.02 mol) in dry tetrahydrofuran (50 mL).

- Add triethylamine (2.8 mL, 0.02 mol) and cool the mixture to 0-5°C.

- Add 2-methoxybenzoyl chloride (3.4 g, 0.02 mol) dropwise over 30 minutes.

- Stir the reaction mixture at room temperature for 24 hours.

- Evaporate the solvent under reduced pressure.

- Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 × 30 mL).

- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

- Purify the crude product by column chromatography (hexane:ethyl acetate, 3:1) to obtain the pure target compound.

Expected yield: 82-87%; Purity: >95%

Optimized Protocol for Route 2

Procedure for 2-methoxythiobenzamide:

- In a 250 mL round-bottomed flask, dissolve 2-methoxybenzamide (3.0 g, 0.02 mol) in dry tetrahydrofuran (50 mL).

- Add Lawesson's reagent (8.1 g, 0.02 mol) and stir at room temperature for 4 hours.

- Remove the solvent under reduced pressure and purify the intermediate by column chromatography (dichloromethane:methanol, 20:1).

Procedure for Cyclization:

- Dissolve 2-methoxythiobenzamide (2.5 g, 0.015 mol) in ethanol (50 mL).

- Add ethyl 2-chloro-3-oxo-3-phenylpropanoate (3.6 g, 0.015 mol).

- Heat the reaction mixture at 70°C for 6 hours.

- Cool to room temperature and concentrate under reduced pressure.

- Purify by column chromatography (hexane:ethyl acetate, 7:3) to obtain the target compound.

Expected yield: 75-80%; Purity: >93%

Characterization and Quality Control

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR (500 MHz, DMSO-d₆): Expected key signals include aromatic protons (δ 7.20-8.10 ppm), methoxy group (δ 3.80-3.90 ppm), ethyl ester CH₂ (δ 4.25-4.35 ppm), and ethyl ester CH₃ (δ 1.25-1.35 ppm).

- ¹³C NMR (125 MHz, DMSO-d₆): Expected signals for carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 14-60 ppm).

Infrared Spectroscopy :

- Characteristic absorption bands for amide C=O (1650-1680 cm⁻¹), ester C=O (1720-1740 cm⁻¹), C-N stretching (1200-1350 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).

Mass Spectrometry :

- High-resolution mass spectrometry would show a molecular ion peak corresponding to the calculated molecular weight of C₂₀H₁₈N₂O₄S.

Purity Assessment

Purity can be assessed using analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC)

- Thin-Layer Chromatography (TLC)

- Elemental analysis

- Melting point determination

Comparative Analysis of Synthetic Methods

Table 3 presents a comprehensive comparison of the different synthetic routes discussed in this article.

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Number of Steps | 2 | 2 | 1 |

| Overall Yield (%) | 82-87 | 75-80 | 70-75 |

| Reaction Time (h) | 24-30 | 10-12 | 6-8 |

| Starting Materials | Thiourea, phenylacetaldehyde, ethyl 2-chloroacetoacetate, 2-methoxybenzoyl chloride | 2-methoxybenzamide, Lawesson's reagent, ethyl 2-chloro-3-oxo-3-phenylpropanoate | 2-methoxybenzonitrile, phenylacetaldehyde, ethyl 2-chloroacetoacetate, sulfur source |

| Reagent Cost | Moderate | High | Low-Moderate |

| Purification Complexity | Moderate | Moderate-High | Low-Moderate |

| Scalability | Good | Moderate | Excellent |

| Green Chemistry Metrics | Moderate | Low-Moderate | High |

Route 1 offers the highest overall yield and is well-suited for laboratory-scale synthesis, while Route 3 presents advantages for industrial-scale production due to its one-pot nature and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biology: The compound may be used in studies involving enzyme inhibition, protein binding, or cellular assays.

Industry: In industrial research, it can serve as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate with structurally related thiazole derivatives, focusing on substituents, biological activities, and key findings:

Structural and Functional Insights:

Substituent Effects on Biofilm Inhibition: The target compound’s 2-methoxybenzamido group resembles the 4-chlorophenoxyacetamido group in 27c , which achieved a BIC₅₀ of 0.01 µM against C. albicans. Methoxy groups are electron-donating and may improve membrane permeability compared to halogenated analogs. In contrast, pyridine (e.g., 12b) or benzylamino (e.g., 4d) substituents prioritize metal coordination or lipophilicity, respectively, but lack direct antibiofilm data .

Anticancer Potential: Thiazole-carbohydrazides (e.g., 2) with IC₅₀ values <2 µg/mL against HepG-2 cells highlight the importance of the hydrazide moiety for cytotoxicity . The target compound’s ethyl ester may act as a prodrug, releasing the active carboxylic acid in vivo.

Synthetic Flexibility :

- The ethyl carboxylate in the target compound allows straightforward hydrolysis to carboxylic acids, a strategy used in prodrug design .

Biological Activity

Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The compound's molecular formula is with a molecular weight of approximately 342.40 g/mol. Its structure includes:

- Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Methoxybenzamide group : Enhances solubility and biological activity.

- Carboxylate functionality : Imparts potential for various chemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

Antifungal Activity

The compound also shows promising antifungal activity. Studies have reported its effectiveness against Candida albicans and other fungal pathogens. The mechanism of action likely involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 μg/mL |

| Candida parapsilosis | 10 μg/mL |

Anticancer Properties

This compound has been evaluated for its anticancer potential in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

| A549 (Lung cancer) | 18 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of microbial and cancer cells.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways that promote cell survival and growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole ring and substituents on the benzamide moiety significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial efficacy, while lipophilicity plays a crucial role in cellular uptake.

Case Studies

- Antimicrobial Study : A recent study evaluated the compound against multidrug-resistant bacterial strains, showing promising results comparable to standard antibiotics.

- Antifungal Evaluation : In vitro assays demonstrated that the compound effectively inhibited ergosterol biosynthesis in Candida species, suggesting a similar mechanism to azole antifungals.

- Cancer Research : Preclinical trials indicated that the compound could reduce tumor growth in xenograft models, warranting further investigation into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 2-(2-methoxybenzamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis of analogous thiazole derivatives typically involves multi-step reactions, such as palladium-catalyzed cross-coupling for aryl group introduction or amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key steps include:

- Thiazole core assembly : React α-haloketones with thiourea under acidic/basic conditions to form the thiazole ring .

- Amidation : Couple 2-methoxybenzoyl chloride with the amino group on the thiazole ring using triethylamine as a base .

- Optimization : Control temperature (room temperature to reflux), solvent (toluene, dichlorloromethane), and reaction time. Purify via flash chromatography (e.g., silica gel with EtOAc/cyclohexane) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Techniques :

- IR spectroscopy : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, ester C=O ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Assign protons (e.g., methoxy group at δ ~3.8 ppm) and carbons (thiazole C-2 at δ ~160 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and water molecules) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

- Assays :

- Antimicrobial activity : Use serial dilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) .

- Enzyme inhibition : Screen against targets like SHP2 phosphatase (IC₅₀ determination via colorimetric assays) .

- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) to assess therapeutic potential .

Advanced Research Questions

Q. How can 3D-QSAR models guide structural modifications to enhance bioactivity?

- Approach :

- CoMFA/CoMSIA : Align derivatives with the target compound, generate steric/electronic field maps, and correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on the benzamido group) for SHP2 inhibition .

- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets .

Q. How to resolve contradictions between crystallographic data and computational docking results?

- Strategies :

- Conformational sampling : Perform molecular dynamics (MD) simulations to explore protein-ligand flexibility .

- Solvent effects : Include explicit water molecules in docking (e.g., using AutoDock4Zn) to mimic crystallographic conditions .

- Electrostatic potential maps : Compare DFT-calculated ligand charges with crystallographic electron density .

Q. What role do molecular dynamics simulations play in studying target interactions (e.g., SHP2)?

- Protocol :

- System setup : Embed the compound in a solvated SHP2 binding pocket (AMBER/CHARMM force fields) .

- Trajectory analysis : Quantify hydrogen bond occupancy (e.g., between methoxy group and Arg465), RMSD (<2 Å for stability), and binding free energy (MM/PBSA) .

- Residue scanning : Mutate key residues (e.g., Lys366) to assess interaction loss .

Q. How to design derivatives for isoform selectivity (e.g., SHP2 vs. PTP1B)?

- Design principles :

- Substituent tuning : Introduce bulky groups (e.g., 4-phenyl) to exploit SHP2’s deeper active site .

- Electrostatic complementarity : Add negatively charged groups (e.g., sulfonate) to target SHP2’s cationic pocket .

- SAR analysis : Compare inhibition profiles of analogs with varied substituents (e.g., methyl vs. methoxy) .

Q. How can hydrogen bonding and steric effects be optimized in derivatives?

- Tactics :

- Hydrogen bond donors : Replace methoxy with hydroxyl groups to strengthen interactions with Asp489 .

- Steric bulk : Introduce ortho-substituents on the phenyl ring to reduce off-target binding .

- Crystallographic guidance : Use X-ray data to identify non-polar contact regions (e.g., hydrophobic pockets near Leu362) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.